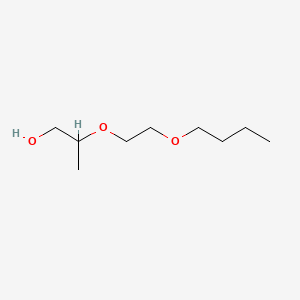

2-(2-Butoxyethoxy)propanol

Description

Contextualization within Glycol Ether Chemistry and Alkoxyalkanols

Glycol ethers are a broad family of solvents characterized by their dual nature, possessing both the ether and alcohol functional groups. evitachem.comresearchgate.net This structure allows them to be soluble in both water and many organic solvents, making them effective coupling agents in various formulations. researchgate.netresearchgate.net They are generally synthesized from ethylene (B1197577) oxide or propylene (B89431) oxide, leading to two main categories: the E-series and the P-series, respectively. glycol-ethers.euecolink.com

E-series Glycol Ethers : Derived from ethylene oxide, these compounds, such as 2-(2-Butoxyethoxy)ethanol (B94605), are known for their high water compatibility. glycol-ethers.eunih.gov They are used as solvents, coalescing aids in water-based paints, and intermediates for producing esters. glycol-ethers.eu

P-series Glycol Ethers : Based on propylene oxide, these are often used in cleaners, degreasers, and coatings, valued for their solvency for both polar and nonpolar substances. glycol-ethers.euecolink.com Industry has seen a progressive shift toward P-series ethers due to toxicological concerns associated with some lower-molecular-weight E-series compounds. researchgate.netecolink.com

2-(2-Butoxyethoxy)propanol (B12807523) is classified as an alkoxyalkanol and fits within the P-series of glycol ethers, as it is based on a propanol (B110389) (propylene-derived) backbone. glycol-ethers.eu Its structure, featuring a butoxyethoxy side chain, gives it the characteristic properties of a high-performance solvent, including low volatility and the ability to dissolve a wide array of resins. evitachem.comglycol-ethers.eu

Table 1: Physicochemical Properties of 2-(2-Butoxyethoxy)propanol

| Property | Value |

|---|---|

| Molecular Formula | C9H20O3 |

| Molecular Weight | 176.25 g/mol nih.gov |

| Appearance | Colorless liquid ontosight.ai |

| IUPAC Name | 2-(2-butoxyethoxy)propan-1-ol nih.gov |

| CAS Number | 95873-46-4 nih.gov |

| Density | Approx. 0.978 g/mL at 25 °C evitachem.com |

| Boiling Point | 244 °C evitachem.com |

| Melting Point | -32 °C evitachem.com |

| Flash Point | 102 °C (closed cup) evitachem.com |

| Topological Polar Surface Area | 38.7 Ų nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

Significance and Research Trajectories for 2-(2-Butoxyethoxy)propanol

The primary significance of 2-(2-Butoxyethoxy)propanol and related glycol ethers in chemical research stems from their widespread industrial applications, which drives scientific inquiry into their behavior and effects. They are crucial components as solvents and coalescing agents in the formulation of paints, coatings, inks, and cleaning products. ontosight.airesearchgate.net Their ability to facilitate the fusion of latex particles in water-based coatings is essential for forming high-quality films. glycol-ethers.eu

Current research trajectories for glycol ethers are increasingly focused on their environmental fate and atmospheric chemistry. The gas-phase oxidation of volatile organic compounds (VOCs) like glycol ethers is a significant area of study. ku.dk Research on related compounds, such as 2-ethoxyethanol, investigates how they undergo photo-oxidation in the atmosphere. ku.dk This process can lead to the formation of highly oxygenated organic molecules (HOMs), which are precursors to secondary organic aerosols (SOAs), a key component of atmospheric particulate matter. ku.dk Understanding these autoxidation pathways is critical as atmospheric conditions change, particularly with the reduction of nitrogen oxide (NOx) levels in urban areas, which can make such chemical routes more favorable. ku.dk

While the broader class of glycol ethers is well-studied, specific data and research on 2-(2-Butoxyethoxy)propanol remain limited. vulcanchem.com Future research is needed to fully characterize its atmospheric chemistry, biodegradability, and potential as a replacement for more toxic solvents.

Structural Isomerism and Stereochemical Considerations within Butoxyethoxypropanol Derivatives

Isomerism is a key concept in understanding the properties of butoxyethoxypropanol derivatives. Structural isomers have the same molecular formula (C9H20O3) but different atomic arrangements. docbrown.infosavemyexams.com For butoxyethoxypropanol, the primary structural isomers differ in the point of attachment of the butoxyethoxy group to the propanol chain.

The main structural isomers include:

1-(2-Butoxyethoxy)-2-propanol : The butoxyethoxy group is attached to the first carbon of the propanol chain. nih.govnist.gov

2-(2-Butoxyethoxy)propanol : The butoxyethoxy group is attached to the second carbon of the propanol chain. nih.gov

3-(2-Butoxyethoxy)propanol : The butoxyethoxy group is attached to the third carbon of the propanol chain. nih.gov

These structural differences can lead to variations in physical properties such as boiling and melting points.

Table 2: Comparison of Butoxyethoxypropanol Isomers

| Isomer | IUPAC Name | CAS Number | Boiling Point | Melting Point |

|---|---|---|---|---|

| 1-(2-Butoxyethoxy)-2-propanol | 1-(2-butoxyethoxy)propan-2-ol | 124-16-3 nist.gov | 230.3 °C nih.gov | -90 °C nih.gov |

| 2-(2-Butoxyethoxy)propanol | 2-(2-butoxyethoxy)propan-1-ol | 95873-46-4 nih.gov | 244 °C evitachem.com | -32 °C evitachem.com |

| 3-(2-Butoxyethoxy)propanol | 3-(2-butoxyethoxy)propan-1-ol | 10043-18-2 nih.gov | Not available | Not available |

Beyond structural isomerism, stereoisomerism is also relevant. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. Specifically, 2-(2-Butoxyethoxy)propanol possesses a chiral center at the second carbon atom of the propanol moiety (the carbon bonded to the hydroxyl group and the butoxyethoxy group). This means it can exist as two non-superimposable mirror images known as enantiomers (R- and S-isomers). While the commercial product is typically a racemic mixture of these enantiomers, the specific stereochemistry could be significant in specialized applications or biological interactions, a common consideration in advanced chemical research.

Structure

3D Structure

Properties

CAS No. |

39332-55-3 |

|---|---|

Molecular Formula |

C9H20O3 |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-(2-butoxyethoxy)propan-1-ol |

InChI |

InChI=1S/C9H20O3/c1-3-4-5-11-6-7-12-9(2)8-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

XGSQEQCOQAAOHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC(C)CO |

Origin of Product |

United States |

Synthesis and Derivatization Pathways of 2 2 Butoxyethoxy Propanol

Established Synthetic Methodologies for Butoxyethoxy Propanols

The industrial production of butoxyethoxy propanols, including 2-(2-Butoxyethoxy)propanol (B12807523), relies on several well-established chemical reactions. These methods are designed to be efficient and scalable for large-volume production.

Ethoxylation Processes

Ethoxylation is a primary industrial route for synthesizing glycol ethers. venus-goa.com This process involves the reaction of an alcohol with ethylene (B1197577) oxide. In the context of 2-(2-Butoxyethoxy)propanol, the synthesis would begin with n-butanol. The n-butanol is first reacted with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form a more nucleophilic alkoxide ion. This alkoxide then attacks the ethylene oxide ring, leading to its opening and the formation of 2-butoxyethanol (B58217). evitachem.comwikipedia.org A subsequent reaction with another molecule of ethylene oxide under controlled temperature and pressure yields 2-(2-butoxyethoxy)ethanol (B94605). evitachem.com To obtain the propanol (B110389) derivative, propylene (B89431) oxide would be used in the final step instead of ethylene oxide.

The reaction is typically carried out in large-scale continuous stirred-tank reactors (CSTRs). To manage the exothermic nature of the reaction, ethylene oxide is introduced incrementally. Post-reaction, the mixture is neutralized, often with a weak acid like phosphoric acid, and the final product is purified by vacuum distillation. Industrial production metrics aim for a purity of ≥99%, which is verified by gas chromatography-mass spectrometry (GC-MS).

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. gold-chemistry.orgwikipedia.org This SN2 reaction involves an alkoxide ion acting as a nucleophile and attacking an alkyl halide. wikipedia.orgmasterorganicchemistry.com To synthesize a butoxyethoxy propanol via this method, one could react the sodium salt of 2-butoxyethanol with a propylene-based halide like 1-chloro-2-propanol.

The reaction is subject to the typical constraints of SN2 reactions, favoring primary alkyl halides to avoid competing elimination reactions that are more prevalent with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com The choice of solvent is also important, with polar aprotic solvents or the parent alcohol of the alkoxide being common choices. masterorganicchemistry.com While highly effective, the Williamson ether synthesis can be less cost-effective for large-scale production compared to ethoxylation, with estimated costs being significantly higher.

Transetherification Reactions

Transetherification is another method for the synthesis of ethers, although it is often limited by equilibrium constraints. google.com This process involves the exchange of an alkoxy group between an ether and an alcohol. For the synthesis of a butoxyethoxy propanol, one could potentially react a simpler glycol ether with butanol in the presence of a suitable catalyst.

A related process, transesterification, is used to produce esters from other esters and can be catalyzed by compounds like titanium alkoxides or tin compounds at temperatures between 130°C and 210°C. google.comgoogleapis.com For a transetherification reaction to be efficient, a means to shift the equilibrium towards the desired product, such as the continuous removal of a byproduct, is often necessary.

Catalytic Systems in the Synthesis of 2-(2-Butoxyethoxy)propanol

Catalysts are crucial in optimizing the synthesis of 2-(2-Butoxyethoxy)propanol, enhancing reaction rates, and improving selectivity towards the desired product.

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and potential for reuse. mdpi.com In the context of ether synthesis, particularly for processes like ethoxylation, various solid catalysts are employed. Zeolite-based catalysts, such as H-ZSM-5, have demonstrated promise in minimizing side reactions and enhancing selectivity, with pilot studies reporting yields as high as 94% at 140°C.

The design of heterogeneous catalysts often focuses on creating multifunctional systems. For instance, metal-loaded acidic or basic metal oxides can have sites that selectively catalyze condensation reactions while the metal component facilitates hydrogenation or dehydrogenation steps. rsc.org This "borrowing hydrogen" methodology is a key concept in green chemistry, aiming for more efficient and environmentally benign synthetic routes. rsc.org

Enzymatic Synthesis

Enzymatic synthesis represents a more sustainable approach to chemical production. Lipase-catalyzed ethoxylation, conducted under mild conditions (40–60°C), offers an alternative to traditional chemical methods. This biocatalytic approach can lead to high selectivity and reduced energy consumption.

However, the industrial application of enzymatic synthesis for compounds like 2-(2-Butoxyethoxy)propanol is currently limited. The primary challenges are the cost and stability of the enzymes, which can make the process economically less viable compared to established catalytic methods. Ongoing research is focused on developing more robust and cost-effective enzyme systems to overcome these limitations.

Mechanistic Studies of Synthetic Reaction Pathways for 2-(2-Butoxyethoxy)propanol

The industrial synthesis of 2-(2-butoxyethoxy)propanol isomers, such as 1-(2-butoxyethoxy)propan-2-ol, is typically achieved through the reaction of 2-butoxyethanol with propylene oxide. This reaction is a nucleophilic ring-opening of an epoxide and can be catalyzed by either an acid or a base.

Base-Catalyzed Mechanism: In the base-catalyzed pathway, the reaction is initiated by the deprotonation of 2-butoxyethanol by a base (e.g., sodium hydroxide), forming a potent nucleophile, the butoxyethoxide anion. This anion then attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on propylene oxide, the nucleophilic attack preferentially occurs at the less substituted carbon atom (a primary carbon), following an Sₙ2-type mechanism. The final step involves the protonation of the resulting alkoxide to yield the final product, predominantly 1-(2-butoxyethoxy)propan-2-ol.

Acid-Catalyzed Mechanism: Under acidic conditions, the oxygen atom of the propylene oxide ring is first protonated by an acid catalyst. This protonation activates the ring, making it more susceptible to nucleophilic attack by the weakly nucleophilic 2-butoxyethanol. In this case, the nucleophile attacks the more substituted carbon atom of the epoxide ring. This regioselectivity is due to the development of a partial positive charge on the more substituted carbon, which can better stabilize it. The reaction proceeds through a transition state that has significant Sₙ1 character. A final deprotonation step yields the product, which would be the secondary ether, 2-(2-butoxyethoxy)propan-1-ol.

Chemical Reactivity and Derivatization Studies of 2-(2-Butoxyethoxy)propanol

The chemical behavior of 2-(2-butoxyethoxy)propanol is dictated by its two primary functional groups: the ether linkage and the hydroxyl group. evitachem.com These groups allow for a variety of derivatization reactions.

Oxidation Reactions and Associated Product Formation

The secondary alcohol group within 2-(2-butoxyethoxy)propanol is susceptible to oxidation. evitachem.com The specific product formed depends on the oxidizing agent used.

Strong Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the secondary alcohol to a ketone. For the isomer 1-(2-butoxyethoxy)propan-2-ol, this reaction yields 1-(2-butoxyethoxy)propan-2-one.

Mild Oxidation: Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can also be used to achieve the same transformation to a ketone with greater selectivity and under less harsh conditions.

| Reactant Isomer | Oxidizing Agent | Major Product |

| 1-(2-Butoxyethoxy)propan-2-ol | Potassium Permanganate (KMnO₄) | 1-(2-Butoxyethoxy)propan-2-one |

| 1-(2-Butoxyethoxy)propan-2-ol | Pyridinium Chlorochromate (PCC) | 1-(2-Butoxyethoxy)propan-2-one |

| 2-(2-Butoxyethoxy)propan-1-ol | Pyridinium Chlorochromate (PCC) | 2-(2-Butoxyethoxy)propanal |

| 2-(2-Butoxyethoxy)propan-1-ol | Chromic Acid (H₂CrO₄) | 2-(2-Butoxyethoxy)propanoic acid |

Reduction Reactions and Corresponding Product Profiles

The alcohol functional group in 2-(2-butoxyethoxy)propanol is already in a reduced state. Therefore, "reduction" in this context typically refers to the cleavage of the ether bonds, which are generally stable and require harsh conditions to break.

Ether Cleavage: Treatment with a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the ether linkages. The reaction proceeds via a nucleophilic substitution mechanism where the ether oxygen is first protonated, followed by an Sₙ2 attack by the halide ion. This would result in the formation of various smaller alcohols and alkyl halides. For instance, cleavage of the C-O bonds could yield butanol, ethanol, propanediol, and their corresponding halides.

| Reactant | Reagent | Potential Products | Reaction Type |

| 2-(2-Butoxyethoxy)propanol | Hydrobromic Acid (HBr) | Butyl bromide, 2-bromoethanol, 1-bromopropan-2-ol, etc. | Ether Cleavage |

| 2-(2-Butoxyethoxy)propanol | Lithium Aluminium Hydride (LiAlH₄) | No reaction (Alcohol group is not reducible) | No Reaction |

Nucleophilic Substitution Reactions of 2-(2-Butoxyethoxy)propanol

The hydroxyl group of 2-(2-butoxyethoxy)propanol can be converted into a good leaving group, enabling nucleophilic substitution reactions. This is a common strategy for the derivatization of alcohols.

The reaction mechanism is typically a two-step process:

Activation of the Hydroxyl Group: The alcohol is first treated with a reagent like tosyl chloride (TsCl) in the presence of a base (e.g., pyridine) to convert the hydroxyl group (-OH) into a tosylate group (-OTs). The tosylate is an excellent leaving group.

Nucleophilic Attack: A nucleophile (e.g., cyanide, CN⁻; azide, N₃⁻; or a halide, X⁻) can then displace the tosylate group in an Sₙ2 reaction. masterorganicchemistry.comlecturio.com This reaction proceeds with an inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.com

| Step | Reactants | Reagents | Intermediate/Product | Mechanism |

| 1. Activation | 2-(2-Butoxyethoxy)propanol | Tosyl Chloride (TsCl), Pyridine | 2-(2-Butoxyethoxy)propyl tosylate | Acyl Substitution |

| 2. Substitution | 2-(2-Butoxyethoxy)propyl tosylate | Sodium Cyanide (NaCN) | 3-(2-Butoxyethoxy)butanenitrile | Sₙ2 |

Molecular Interactions and Thermophysical Behavior of 2 2 Butoxyethoxy Propanol Systems

Thermodynamic Analysis of Binary and Multicomponent Liquid Mixtures Incorporating 2-(2-Butoxyethoxy)propanol (B12807523)

The thermodynamic properties of liquid mixtures containing 2-(2-butoxyethoxy)propanol deviate from ideality due to the presence of specific intermolecular interactions. The extent of these deviations provides valuable information about the nature and strength of the interactions between the component molecules.

Excess Molar Volumes and Deviations in Thermophysical Properties

Excess molar volume (VE) is a key thermodynamic property that quantifies the volume change upon mixing of two or more components. A non-zero excess molar volume is a clear indication of non-ideal behavior and can be attributed to differences in molecular size, shape, and intermolecular forces between the mixing components.

For binary mixtures of propylene (B89431) glycol monopropyl ether (a related propylene glycol ether) with n-butylamine and dibutylamine (B89481), the excess molar volumes are observed to be negative across the entire mole fraction range. This suggests that the specific interactions between the ether and the amines, likely hydrogen bonding between the hydroxyl group of the glycol ether and the nitrogen atom of the amine, lead to a more compact packing of the molecules in the mixture compared to the pure components. In contrast, the mixture with tributylamine (B1682462) exhibits positive excess molar volumes, which can be attributed to the steric hindrance of the three butyl groups on the nitrogen atom, weakening the intermolecular interactions. niscpr.res.in

The study of similar systems, such as 2-(2-butoxyethoxy)ethanol (B94605) with water, also shows negative deviations in volume, indicating strong hydrogen bonding between the ether and water molecules. The magnitude of the negative deviation is influenced by temperature, with the deviation becoming less negative as the temperature increases, suggesting a disruption of the hydrogen bonds at higher thermal energies.

Excess Enthalpy Investigations in Mixtures

Excess enthalpy (HE) provides direct insight into the energetic changes that occur upon mixing and is a sensitive measure of the strength of intermolecular interactions. An endothermic mixing process (positive HE) indicates that the breaking of bonds in the pure components requires more energy than is released during the formation of new bonds in the mixture. Conversely, an exothermic process (negative HE) suggests that the interactions between the unlike molecules are stronger than the average of the interactions in the pure components.

Spectroscopic Investigations of Intermolecular Interactions

Spectroscopic techniques are powerful tools for probing the specific molecular interactions that give rise to the observed thermophysical properties of mixtures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Hydrogen Bonding and Molecular Association

FT-IR spectroscopy is particularly effective for studying hydrogen bonding. The position and shape of the O-H stretching vibration band in the infrared spectrum are highly sensitive to the local environment of the hydroxyl group. In pure 2-(2-butoxyethoxy)propanol, a broad O-H band is expected due to the presence of intermolecular hydrogen bonds.

In mixtures with proton-accepting solvents, a shift in the O-H stretching band to a lower frequency (red shift) is indicative of the formation of new, stronger hydrogen bonds between the glycol ether and the solvent molecules. Conversely, in mixtures with non-polar solvents, a shift to a higher frequency (blue shift) or a sharpening of the band would suggest the disruption of the self-associated hydrogen bonds of the glycol ether. Studies on similar alcohol-hydrocarbon systems have utilized FT-IR to quantify the distribution of alcohol molecules into monomeric and hydrogen-bonded species. researchgate.net For instance, in binary mixtures of propiophenone (B1677668) with 2-alkoxy ethanols, FT-IR analysis has been used to confirm the presence of hydrogen bonding at different concentrations. iosrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Characterization

NMR spectroscopy, particularly 1H NMR, provides valuable information about the electronic environment of protons in a molecule. The chemical shift of the hydroxyl proton is highly sensitive to hydrogen bonding. In a hydrogen-bonding environment, the hydroxyl proton is deshielded, resulting in a downfield shift of its resonance signal.

By monitoring the chemical shift of the hydroxyl proton of 2-(2-butoxyethoxy)propanol in various solvents, the extent of hydrogen bonding can be assessed. A significant downfield shift upon mixing with a proton-accepting solvent would confirm the formation of strong hydrogen bonds. Furthermore, changes in the chemical shifts of other protons in the molecule can provide additional insights into the specific sites of interaction.

Acoustic and Volumetric Property Measurements in Solution Systems

Acoustic and volumetric properties, such as the speed of sound and isentropic compressibility, are closely related to the intermolecular forces and the packing efficiency of molecules in a liquid.

The speed of sound in a liquid mixture is influenced by the density and compressibility of the medium. Deviations in the speed of sound from ideal behavior can be used to infer changes in intermolecular interactions upon mixing. For binary mixtures of propylene glycol monopropyl ether with amines, deviations in isentropic compressibility (Δκs) have been calculated from experimentally measured densities and speeds of sound. niscpr.res.in Negative values of Δκs for mixtures with n-butylamine and dibutylamine suggest a decrease in the free volume of the mixture due to strong intermolecular interactions and efficient packing. niscpr.res.in The positive Δκs values observed for the mixture with tributylamine are consistent with weaker interactions and less efficient packing. niscpr.res.in

Ultrasonic velocity measurements in binary mixtures of 2-alkoxyethanols in cyclohexanone (B45756) have been used to investigate intermolecular interactions. jetir.org The comparison of experimental ultrasonic velocities with theoretical values derived from various models can reveal the nature and extent of molecular interactions in the binary systems. jetir.org

Speed of Sound Determinations

The speed of sound in a liquid medium is highly sensitive to the molecular structure and the intermolecular forces present. arcjournals.org In binary mixtures, deviations from ideal behavior in sound velocity offer significant insights into the nature and extent of interactions between component molecules. mdpi.com Experimental determination of ultrasonic velocity is a powerful tool for investigating the physicochemical properties of liquid mixtures, as it allows for the calculation of key thermodynamic parameters such as isentropic compressibility. mdpi.comresearchgate.net

Measurements are typically performed using a sound analyzer or an ultrasonic interferometer, which can determine the speed of sound with high precision across the entire composition range of a binary mixture at various temperatures. mdpi.comnist.govderpharmachemica.com For instance, studies on similar alkoxyethanol systems, such as 2-(2-butoxyethoxy)ethanol mixed with 1-butanol, have been conducted at temperatures ranging from 293.15 K to 303.15 K. nist.gov The data gathered from these measurements are fundamental for understanding how factors like hydrogen bonding, dipole-dipole interactions, and dispersion forces influence the mixture's structure. ijream.org

The deviation in isentropic compressibility (Δκs), calculated from speed of sound and density data, is particularly revealing. Negative values of Δκs suggest strong specific interactions, such as hydrogen bond formation between the components, leading to a more compact and less compressible structure. Conversely, positive values indicate that the breaking of bonds and weaker intermolecular forces are dominant.

Table 1: Experimental Speed of Sound (u) in Binary Mixtures of 2-(2-Butoxyethoxy)ethanol with 1-Butanol at 298.15 K

| Mole Fraction of 1-Butanol (x₁) | Speed of Sound (u) / m·s⁻¹ |

| 0.0000 | 1345.5 |

| 0.1033 | 1335.8 |

| 0.2023 | 1326.2 |

| 0.3061 | 1316.0 |

| 0.4045 | 1306.1 |

| 0.5019 | 1296.0 |

| 0.6011 | 1285.4 |

| 0.6973 | 1274.6 |

| 0.8012 | 1262.5 |

| 0.9001 | 1249.8 |

| 1.0000 | 1236.4 |

| Data derived from a study on 2-(2-alkoxyethoxy)ethanol systems. nist.gov |

Density Measurements for Solution Behavior

Density is a fundamental thermophysical property that provides direct insight into the packing efficiency and volume changes that occur upon mixing liquids. researchgate.net High-precision vibrating-tube densimeters are commonly used to measure the density of pure components and their binary mixtures across a range of temperatures and compositions. nist.govsemanticscholar.org

From these experimental density values, the excess molar volume (VE) can be calculated. This parameter is a critical indicator of the nature of intermolecular interactions in a solution. researchgate.net The sign and magnitude of VE reflect the balance between physical and chemical interactions:

Negative VE : Indicates strong specific interactions, such as hydrogen bonding or charge-transfer complex formation, leading to a contraction in volume. This suggests that the interactions between the different molecules are stronger than the average interactions in the pure components. researchgate.net

Positive VE : Suggests that dispersion forces are dominant or that there is a significant disruption of the self-associated structures of the pure components, resulting in an expansion of the total volume. researchgate.net

For example, in binary mixtures of 2-(2-butoxyethoxy)ethanol with 1-butanol, the excess molar volumes are negative across the entire composition range, with the minimum value occurring at an approximate equimolar composition. nist.gov This behavior points to the predominance of strong hydrogen bonding between the hydroxyl group of the butanol and the ether oxygen atoms of the alkoxyethanol, leading to a more efficient packing of the molecules in the mixture compared to the pure liquids.

Table 2: Experimental Density (ρ) and Excess Molar Volume (VE) for 2-(2-Butoxyethoxy)ethanol and 1-Butanol Mixtures at 298.15 K

| Mole Fraction of 1-Butanol (x₁) | Density (ρ) / g·cm⁻³ | Excess Molar Volume (VE) / cm³·mol⁻¹ |

| 0.0000 | 0.94863 | 0.0000 |

| 0.1033 | 0.93821 | -0.1143 |

| 0.2023 | 0.92817 | -0.2104 |

| 0.3061 | 0.91741 | -0.2921 |

| 0.4045 | 0.90703 | -0.3516 |

| 0.5019 | 0.89669 | -0.3853 |

| 0.6011 | 0.88611 | -0.3888 |

| 0.6973 | 0.87531 | -0.3601 |

| 0.8012 | 0.86315 | -0.2863 |

| 0.9001 | 0.85011 | -0.1764 |

| 1.0000 | 0.83629 | 0.0000 |

| Data derived from a study on 2-(2-alkoxyethoxy)ethanol systems. nist.gov |

Computational Modeling and Theoretical Correlations of Molecular Interactions

To complement experimental findings, computational and theoretical models are employed to provide a deeper, molecule-level understanding of the interactions and to correlate thermophysical data.

Computational Chemistry Approaches for Hydrogen Bonding and Van der Waals Interactions

Computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable for analyzing intermolecular forces. nih.gov These approaches can elucidate the specific nature of hydrogen bonds (e.g., O-H···O) and weaker van der Waals interactions that govern the structure and properties of 2-(2-butoxyethoxy)propanol systems. nih.govchemrxiv.org

DFT calculations can be used to determine the interaction energies and geometric parameters of different molecular dimers and clusters. nih.gov This allows for a quantitative assessment of the strength of various types of bonds. For example, studies on similar alcohol systems have shown that strong O-H···O hydrogen bonds typically have interaction energies greater than 5 kcal/mol, while weaker interactions like H-O···X (where X is a halogen) are less than 4 kcal/mol. nih.gov

MD simulations provide a dynamic picture of the liquid state, allowing for the analysis of structural organization, the distribution of hydrogen bonds, and the formation of molecular clusters. nih.govarxiv.org By using force fields like the General AMBER Force Field (GAFF), researchers can simulate the behavior of thousands of molecules over time to calculate properties that can be compared with experimental results. nih.gov This approach can reveal the extent of molecular self-association versus hetero-association in mixtures, offering explanations for the observed macroscopic thermophysical behaviors.

Application of Thermodynamic Models (e.g., Redlich–Kister, Jouyban–Acree, Prigogine–Flory–Patterson Theory)

To mathematically describe the non-ideal behavior of mixtures, various thermodynamic models are used to correlate experimental data.

The Redlich–Kister polynomial equation is widely used to fit excess thermodynamic properties, such as excess molar volume (VE) and the deviation in isentropic compressibility (Δκs). ijream.orgacs.org This equation expresses the excess property as a function of the mole fractions of the components in the mixture. The number of coefficients determined in the fitting process provides a quantitative measure of the complexity of the intermolecular interactions. shd-pub.org.rsshd-pub.org.rs

The Jouyban–Acree model is another powerful correlation tool, often used to model density, viscosity, and speed of sound as a function of composition and temperature. researchgate.netnih.gov It provides a simple and accurate method for estimating these properties in binary mixtures at different conditions, which is valuable for practical applications where experimental measurements may not be available. shd-pub.org.rsnih.gov

The Prigogine–Flory–Patterson (PFP) theory offers a more detailed theoretical framework for analyzing excess molar volumes. ufv.brufv.br The PFP theory dissects the excess molar volume into three distinct contributions:

Interactional Contribution: Arises from the differences in chemical nature and interaction energies between the component molecules. ufv.br

Free Volume Contribution: Results from differences in the degree of thermal expansion or "free volume" between the components. ufv.br

Internal Pressure (P) Contribution:* Stems from the differences in the internal pressures and cohesive energies of the components. ufv.br

By applying the PFP theory, researchers can determine which of these factors is dominant in a given system. researchgate.netufv.br For many alcohol-ether mixtures, the interactional contribution is found to be the most significant factor explaining the observed behavior of the excess molar volume. ufv.br

Environmental Fate and Degradation Mechanisms of 2 2 Butoxyethoxy Propanol

Biodegradation Pathways in Aqueous and Soil Environments

The biodegradability of glycol ethers, including compounds analogous to 2-(2-Butoxyethoxy)propanol (B12807523), has been the subject of numerous scientific investigations. These studies indicate that while these compounds can be resistant to degradation, various microorganisms possess the metabolic capabilities to break them down, utilizing them as a source of carbon and energy. In both soil and water, biodegradation is considered the most significant transformation process for glycol ethers. nih.gov

Research has demonstrated that a wide range of glycol ethers are susceptible to microbial degradation. Studies on ethylene (B1197577) glycol and polyethylene (B3416737) glycols (PEGs) have shown that soil microorganisms can readily degrade these compounds, with some bacterial strains capable of utilizing PEGs with molecular weights up to 20,000. nih.gov Similarly, microbial consortia isolated from soil with a history of glycol contamination have shown the ability to degrade high concentrations (over 10%) of ethylene glycol (EG) and propylene (B89431) glycol (PG). researchgate.net

Investigations into ethylene glycol ethers (EGEs) have identified several bacterial strains from soil and activated sludge that can assimilate compounds such as EG monomethyl, monoethyl, and monobutyl ethers. tandfonline.com The biodegradation of 2-Butoxyethanol (B58217) (BE), a close structural analog of the butoxyethoxy moiety in 2-(2-Butoxyethoxy)propanol, has been extensively studied. It is readily biodegraded in water and soil, with a reported half-life of one to four weeks in aquatic environments. nih.gov This process is a key factor in preventing its long-term accumulation in the environment.

Specific bacterial strains with the ability to degrade glycol ethers have been isolated and characterized from various environments, including forest soil, activated sludge, and industrial biofilters. tandfonline.comnih.gov These microorganisms are crucial for the natural attenuation of glycol ether contamination.

Several genera have been identified as key players in glycol ether biodegradation. For instance, strains of Pseudomonas, Xanthobacter, and Corynebacterium have been shown to assimilate various ethylene glycol ethers. tandfonline.com A mixed culture of Pseudomonas sp. and Xanthobacter autotrophicus demonstrated enhanced degradation capabilities compared to single-strain cultures. tandfonline.com More recent studies focusing on 2-Butoxyethanol have successfully isolated and identified multiple bacterial strains capable of its complete degradation. tandfonline.comnih.govchemicalbook.com

| Microbial Strain | Degraded Compound(s) | Source of Isolation |

|---|---|---|

| Pseudomonas sp. 4-5-3 | EG monomethyl, monoethyl, and monobutyl ethers | Soil/Activated Sludge tandfonline.com |

| Xanthobacter autotrophicus EC 1-2-1 | EG monoethyl and monobutyl ethers | Soil/Activated Sludge tandfonline.com |

| Corynebacterium sp. 7 | PG monoalkyl ethers (C1-C4), DPGME, DPEE | Not Specified tandfonline.com |

| Hydrogenophaga pseudoflava BOE3 | 2-Butoxyethanol (BE) | Forest Soil/Biofilters tandfonline.com |

| Gordonia terrae BOE5 | 2-Butoxyethanol (BE), Diethyl ether | Forest Soil/Biofilters tandfonline.com |

| Cupriavidus oxalaticus BOE300 | 2-Butoxyethanol (BE) | Forest Soil/Biofilters tandfonline.com |

| Pseudomonas putida BOE100 | 2-Butoxyethanol (BE) | Forest Soil/Biofilters tandfonline.com |

| Rhodococcus sp. VOC-5 | 2-Butoxyethanol (BE) | Not Specified epa.gov |

The biodegradation of glycol ethers typically proceeds through a series of oxidative steps, leading to the formation of various metabolic intermediates. The primary degradation pathway involves the oxidation of the terminal alcohol group. tandfonline.comiaea.org In mammals and likely in microbial systems, this is a two-step process that forms an aldehyde intermediate, which is then rapidly oxidized to the corresponding alkoxyacetic acid. nist.govuchicago.eduoecd.org

For 2-Butoxyethanol, the degradation pathway is initiated by its oxidation to 2-butoxyacetaldehyde, which is further oxidized to 2-butoxyacetic acid (2-BAA). tandfonline.comoecd.org Subsequent cleavage of the ether bond in 2-BAA yields metabolites such as n-butanol and glyoxylate. tandfonline.comchemicalbook.com Butanoic acid has also been detected as a metabolite. tandfonline.comchemicalbook.com Similarly, the degradation of ethylene glycol monoethyl ether results in the formation of ethoxyacetic acid and ethoxyglycoxyacetic acid. tandfonline.com Fungal degradation of ethylene glycol monomethyl ether (EGME) has been shown to produce the toxic metabolite methoxyacetic acid (MAA) as a dead-end product. nih.gov

| Parent Compound | Key Metabolite(s) | Reference(s) |

|---|---|---|

| 2-Butoxyethanol (BE) | 2-Butoxyacetic acid (2-BAA), n-Butanol, Butanoic acid, Glyoxylate | tandfonline.comchemicalbook.com |

| Ethylene Glycol Monoethyl Ether | Ethoxyacetic acid, Ethoxyglycoxyacetic acid | tandfonline.com |

| Ethylene Glycol Monomethyl Ether (EGME) | Methoxyacetic acid (MAA) | nih.gov |

| Di(propylene glycol) butyl ether (DPGB) | 2-butoxypropionic acid | sigmaaldrich.com |

The breakdown of glycol ethers is catalyzed by specific enzymes that target both the alcohol group and the stable ether linkage. The initial oxidation of the terminal hydroxyl group is typically carried out by cytosolic alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH). nist.govuchicago.edu These enzymes convert the glycol ether into its corresponding alkoxyacetic acid. uchicago.eduaparc-climate.org

The cleavage of the ether bond is a more complex and critical step in the complete mineralization of these compounds. Several enzymatic mechanisms for ether scission have been proposed and identified:

Monooxygenases : This is a common mechanism for nonpolar alkyl ethers. The reaction involves the hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously decomposes into an alcohol and a carbonyl compound. chemicalbook.comresearchgate.net Enzymes like cytochrome P450 monooxygenases are known to catalyze this O-dealkylation. tandfonline.com

Peroxygenases : Extracellular peroxygenases, such as those from the fungus Agrocybe aegerita, can catalyze the H₂O₂-dependent cleavage of various ethers, including environmentally significant pollutants like methyl t-butyl ether and tetrahydrofuran. ca.gov The mechanism involves the abstraction of a hydrogen atom by the enzyme, leading to ether cleavage. ca.gov

β-Etherases : In the degradation of complex polymers like lignin, which contains numerous ether linkages, a specific enzymatic system involving β-etherases is utilized. In the proteobacterium Sphingobium sp. SYK6, a cascade of three enzymes (a Cα-dehydrogenase, a β-etherase, and a glutathione lyase) works to cleave the β-O-4-aryl ether bond.

For glycol ethers like 2-butoxyethanol, the degradation pathway in gram-negative strains is believed to proceed via oxidation to 2-BAA, followed by a subsequent ether cleavage step that yields butanol and glyoxylic acid. tandfonline.comchemicalbook.com

Atmospheric Chemistry and Degradation Kinetics

Once volatilized, glycol ethers are subject to chemical transformation in the atmosphere. Their persistence and fate are primarily determined by their reaction with photochemically generated free radicals.

The dominant atmospheric loss process for glycol ethers is their gas-phase reaction with the hydroxyl radical (•OH). nih.gov This reaction initiates a cascade of oxidation events that break down the parent molecule. The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound. A compound's atmospheric lifetime is the time it takes for its concentration to be reduced to 1/e (about 37%) of its original amount.

| Compound | Atmospheric Half-Life | Primary Loss Process | Reference(s) |

|---|---|---|---|

| 2-Butoxyethanol | 3.3 - 32.8 hours | Reaction with •OH radicals | nih.gov |

| 2-Ethoxyethanol | ~0.6 - 0.9 days | Reaction with •OH radicals | |

| 2-Methoxyethanol | ~0.8 - 1.3 days | Reaction with •OH radicals | |

| Dipropylene Glycol Methyl Ether (DPGME) | ~5.3 hours | Reaction with •OH radicals | nih.gov |

Identification of Atmospheric Oxidation Products and Reaction Pathways

The degradation process is initiated by the abstraction of a hydrogen atom from a carbon-hydrogen bond by an OH radical. This can occur at several positions on the molecule, but the abstraction is most likely to happen at the carbon atoms adjacent to the ether oxygen atoms or the hydroxyl group, as these C-H bonds are weaker.

The general atmospheric oxidation mechanism proceeds as follows:

H-atom Abstraction: An OH radical attacks the 2-(2-Butoxyethoxy)propanol molecule (R-H), abstracting a hydrogen atom to form water and a highly reactive alkyl radical (R•).

R-H + •OH → R• + H₂O

Peroxy Radical Formation: The alkyl radical (R•) rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). nih.gov

R• + O₂ → RO₂•

Alkoxy Radical Formation: In the presence of nitric oxide (NO), the peroxy radical is converted into an alkoxy radical (RO•). dss.go.th

RO₂• + NO → RO• + NO₂

Alkoxy Radical Decomposition: The resulting alkoxy radical is unstable and undergoes decomposition primarily through C-C bond cleavage (β-scission) or, less commonly, C-O bond cleavage. This fragmentation breaks the larger molecule into smaller, more stable oxygenated products. nih.gov

Based on the fragmentation of the parent molecule and product studies of analogous compounds like 2-butoxyethanol, the atmospheric oxidation of 2-(2-Butoxyethoxy)propanol is expected to yield a variety of aldehydes, formates, and other oxygenated compounds. dss.go.th The specific products formed depend on the initial site of H-atom abstraction.

Table 1: Expected Atmospheric Oxidation Products of 2-(2-Butoxyethoxy)propanol

| Expected Product | Chemical Formula | Compound Class | Precursor Radical Position (Hypothetical) |

|---|---|---|---|

| n-Butyl formate | C₅H₁₀O₂ | Ester (Formate) | Decomposition of alkoxy radical formed after H-abstraction from the butoxy group |

| Propanal | C₃H₆O | Aldehyde | Decomposition of alkoxy radical formed after H-abstraction from the ethoxy group |

| Acetaldehyde | C₂H₄O | Aldehyde | Decomposition of alkoxy radical formed after H-abstraction from the propanol (B110389) group |

| Formaldehyde | CH₂O | Aldehyde | Secondary oxidation product |

| 2-(2-Butoxyethoxy)acetic acid | C₈H₁₆O₄ | Carboxylic Acid | Further oxidation of intermediate aldehydes |

This table is predictive and based on degradation pathways of similar glycol ethers.

Environmental Chamber Studies for Atmospheric Behavior and Impact Assessment

Environmental chamber studies are essential for determining the atmospheric reactivity and environmental impact of volatile organic compounds (VOCs) like 2-(2-Butoxyethoxy)propanol. These experiments are conducted in controlled laboratory settings, typically using large-volume reactors made of Teflon film or quartz glass, to simulate atmospheric conditions. copernicus.org While specific chamber studies for 2-(2-Butoxyethoxy)propanol are not documented in readily accessible literature, the methodology and objectives of such studies are well-established from research on other VOCs, including other glycol ethers. dss.go.th

The primary goals of these studies are to determine key parameters for atmospheric chemical models:

Rate Constants: Measuring the rate constant for the reaction between the compound and OH radicals. This allows for the calculation of the compound's atmospheric lifetime.

Product Yields: Identifying and quantifying the stable end-products of the oxidation reactions. This helps to understand the complete degradation pathway.

Photochemical Ozone Creation Potential (POCP): Assessing the compound's tendency to contribute to the formation of ground-level ozone (smog). nih.gov

Secondary Organic Aerosol (SOA) Formation: Evaluating the potential for the oxidation products to form aerosols, which have implications for air quality and climate. ku.dk

In a typical experiment, a mixture of the target VOC, a precursor for OH radicals (such as methyl nitrite or hydrogen peroxide), and a nitrogen oxide (NOx) mix is introduced into the chamber with purified air. The mixture is then irradiated with UV light to initiate the photochemical reactions. Analytical instruments, such as Gas Chromatography (GC) and Fourier-Transform Infrared Spectroscopy (FTIR), are used to monitor the decay of the parent compound and the formation of its oxidation products over time. dss.go.th

By comparing the decay rate of the target compound to that of a reference compound with a known OH reaction rate constant, a relative rate constant can be determined. copernicus.org This data is crucial for assessing how long the chemical will persist in the atmosphere and its potential to impact air quality on local and regional scales. nih.gov

Table 2: Typical Data Obtained from Environmental Chamber Studies for a Glycol Ether (Illustrative Example)

| Parameter | Typical Value/Range (for similar VOCs) | Significance | Reference |

|---|---|---|---|

| OH Radical Reaction Rate Constant (kOH) | 1.0 - 5.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Determines the speed of atmospheric degradation. | dss.go.th |

| Atmospheric Lifetime | ~15 - 30 hours | Indicates the persistence of the compound in the atmosphere. | nih.gov |

| Photochemical Ozone Creation Potential (POCP) | 20 - 50 | Measures the relative ability to form ground-level ozone. | nih.gov |

| Major Product Yields (e.g., Formates, Aldehydes) | 20% - 60% | Confirms reaction mechanisms and identifies secondary pollutants. | dss.go.th |

Note: The values in this table are illustrative and based on data for other glycol ethers, not specifically 2-(2-Butoxyethoxy)propanol.

Environmental Transport and Partitioning Behavior Studies

The environmental transport and partitioning of 2-(2-Butoxyethoxy)propanol are governed by its physicochemical properties, such as vapor pressure, water solubility, and the octanol-water partition coefficient (log Kow). These properties determine how the chemical distributes among environmental compartments: air, water, soil, and sediment.

Based on its properties, 2-(2-Butoxyethoxy)propanol is expected to be present primarily in the vapor phase if released into the atmosphere. nih.gov Its high water solubility suggests that it can be efficiently removed from the atmosphere through wet deposition (rain and snow). who.int Once in terrestrial or aquatic environments, its partitioning behavior dictates its fate.

Modeling studies, such as those using fugacity models for similar chemicals like 2-butoxyethanol, predict that at equilibrium, the vast majority of the substance will partition into the water compartment, with a smaller but significant fraction in the air. nih.gov Very little is expected to partition to soil, sediment, or biota. nih.gov

Air: Due to its volatility, any release to soil or water will lead to some degree of volatilization into the atmosphere, where it is subject to degradation by OH radicals. nih.gov

Water: Its high solubility in water means that if released to surface waters, it will likely remain dissolved in the water column rather than adsorbing to suspended solids or sediment. santos.com

Soil: If released to soil, 2-(2-Butoxyethoxy)propanol is expected to have very high mobility. santos.com Its low potential for adsorption, inferred from the behavior of similar glycols, combined with its water solubility, suggests a significant potential for it to leach from the soil into groundwater. nih.govwho.int

The potential for bioaccumulation is considered low, based on its high water solubility and the low bioaccumulation potential of analogous compounds like diethylene glycol. santos.com

Table 3: Physicochemical Properties and Environmental Partitioning Indicators for 2-(2-Butoxyethoxy)propanol

| Property | Value | Implication for Environmental Transport | Reference |

|---|---|---|---|

| Molecular Formula | C₉H₂₀O₃ | Basic identity of the compound. | chemeo.com |

| Molecular Weight | 176.25 g/mol | Influences diffusion and transport rates. | chemeo.com |

| Normal Boiling Point | 494 K (221 °C) | Indicates it is a liquid at room temperature with moderate volatility. | chemeo.com |

| Log Octanol/Water Partition Coefficient (logP) | 0.46 | A low value indicates high water solubility and low potential for bioaccumulation. | chemeo.com |

| Water Solubility | Miscible (Predicted) | High mobility in aquatic systems and soil; subject to wet deposition from air. | who.int |

Data for CAS Number 124-16-3.

Advanced Analytical Methodologies for 2 2 Butoxyethoxy Propanol Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 2-(2-Butoxyethoxy)propanol (B12807523), gas chromatography is the predominant technique, offering high resolution and compatibility with sensitive detectors.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used method for the determination of glycol ethers, including 2-(2-Butoxyethoxy)propanol, in consumer products and environmental samples. ir-spectra.com This technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The volatile components, including 2-(2-Butoxyethoxy)propanol, are then separated as they travel through a capillary column. researchgate.net The choice of column is critical; polar columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., ZB-WAXplus), are often employed to effectively separate polar analytes like alcohols and glycol ethers. docbrown.info After separation, the compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. acs.org For trace analysis, the mass spectrometer can be operated in selective ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. nih.gov

A gas chromatography-mass spectrometry isotope dilution (GC-MS ID) method has been developed and validated for determining 14 common glycol ethers in consumer products. ir-spectra.com This method demonstrates excellent performance, with instrument detection limits (IDL) ranging from 0.01 to 1 μg/mL and estimated limits of quantification (LoQ) between 0.02 and 3.4 μg/mL. ir-spectra.com

Table 1: Typical GC-MS Parameters for Glycol Ether Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | J&W Scientific DB-WAX (50 m × 0.20 mm i.d., 0.2 µm film thickness) | researchgate.net |

| Carrier Gas | Helium, constant flow of 1 mL/min | acs.org |

| Injector Temperature | 250 °C | acs.org |

| Oven Program | Initial 60 °C (5 min), ramp at 5 °C/min to 200 °C (5 min), then ramp at 10 °C/min to 300 °C | chemicalbook.com |

| Ionization Mode | Electron Impact (EI), 70 eV | nih.gov |

| Acquisition Mode | Full Scan/Selective Ion Monitoring (FS/SIM) | nih.gov |

Headspace gas chromatography (HS-GC) is a specialized technique for the analysis of volatile and semi-volatile organic compounds in solid or liquid samples. chemicalbook.com This method involves heating the sample in a sealed vial to allow volatile components, such as 2-(2-Butoxyethoxy)propanol, to partition into the vapor phase (the "headspace") above the sample. hmdb.ca An aliquot of this vapor is then injected into the GC system for analysis. The primary advantage of HS-GC is that it is a clean injection technique, minimizing the introduction of non-volatile matrix components that can contaminate the GC system and degrade column performance. nist.gov

The optimization of headspace parameters, particularly incubation temperature and time, is critical for achieving high sensitivity and reproducibility. chemicalbook.com For the analysis of alkoxyalcohols in wet wipes, an optimized method utilized an incubation temperature of 90°C and an incubation time of 30 minutes to maximize the transfer of analytes to the headspace. japer.in HS-GC-MS methods have been successfully developed for the simultaneous determination of 14 alkoxyalcohols, demonstrating the technique's utility for complex mixtures. japer.in The method provides good linearity (r² > 0.995) and low limits of detection, making it suitable for monitoring volatile compounds in various consumer products. japer.in

Table 2: Optimized Headspace Parameters for Alkoxyalcohol Analysis

| Parameter | Optimized Value | Reference |

|---|---|---|

| Incubation Temperature | 90 °C | japer.in |

| Incubation Time | 30 min | japer.in |

| Sample Volume | 5 mL (in water) | japer.in |

| Vial Size | 20 mL | chemicalbook.com |

Spectroscopic Analytical Methods for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds and can also be adapted for quantitative analysis. Techniques like Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups and atomic connectivity within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. researchgate.net When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. nist.gov The resulting FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber, which is unique to the compound. For 2-(2-Butoxyethoxy)propanol, the spectrum would prominently feature a broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl group and hydrogen bonding. docbrown.infoox.ac.uk Strong C-O stretching vibrations characteristic of the ether linkages would appear in the 1100-1200 cm⁻¹ region, and C-H stretching vibrations would be observed just below 3000 cm⁻¹. pdx.edu While primarily a qualitative tool for structural confirmation, FT-IR can be used for quantitative analysis by relating the absorbance of a characteristic peak to the concentration of the analyte, following the Beer-Lambert law. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled technique for detailed molecular structure determination. It is based on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). Quantitative NMR (qNMR) has become a robust method for determining the concentration of a substance by comparing the integral of a signal from the analyte to that of a known concentration standard. chemicalbook.com For a qNMR experiment to be accurate, parameters such as relaxation delays must be sufficiently long to ensure full relaxation of all nuclei between pulses. chemicalbook.com For 2-(2-Butoxyethoxy)propanol, the ¹H NMR spectrum would show characteristic signals for the protons in the butoxy group, the ethoxy groups, the propanol (B110389) backbone, and the hydroxyl group. The chemical shifts of the methylene (B1212753) protons adjacent to the ether oxygen atoms (R-O-CH₂-R) are typically in the 3.4-3.7 ppm range. chemicalbook.comhmdb.ca By integrating these specific signals and comparing them to an internal standard, a precise quantification can be achieved. chemicalbook.com

Isotope Dilution Techniques for Enhanced Analytical Accuracy and Precision

Isotope dilution is an advanced analytical method used to increase the accuracy and precision of quantitative measurements, particularly in mass spectrometry. pdx.edu The technique involves adding a known amount of an isotopically labeled version of the target analyte (an internal standard) to the sample before any preparation or analysis. pdx.edu For the analysis of 2-(2-Butoxyethoxy)propanol, a stable isotope-labeled standard such as 2-butoxyethanol-¹³C₂ could be used. ir-spectra.com

Because the labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation, extraction, and injection, effectively correcting for any sample loss or matrix effects that may occur during these steps. ir-spectra.compdx.edu Quantification is based on the measured ratio of the response of the native analyte to the isotopically labeled standard. nih.gov This approach, known as isotope dilution mass spectrometry (IDMS), significantly reduces measurement uncertainty. pdx.edu In the analysis of glycol ethers, the use of GC-MS with isotope dilution has been shown to yield excellent recoveries, typically ranging from 87% to 116%, with measurement precision (relative standard deviation) between 2% and 14%. ir-spectra.com

Optimized Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is a critical prerequisite for obtaining reliable and reproducible analytical results. The goal is to isolate the analyte of interest from the sample matrix, which can often interfere with the analysis. chemicalbook.com The choice of preparation strategy depends heavily on the physical state and complexity of the sample matrix.

For liquid samples such as household cleaners or paints, a common strategy is dilution . A simple 1000-fold dilution with a solvent like methanol (B129727) is often sufficient to reduce matrix effects and prevent overloading of the analytical column, while still allowing for sensitive detection of glycol ethers. ir-spectra.com

For aerosol products , a different approach is required. The sample can be injected through a septum into a sealed vial containing a known weight of a solvent like methanol. nih.gov After determining the sample-to-solvent weight ratio, the sample is spiked with an internal standard and further diluted before analysis. nih.gov

In more complex matrices, solid-phase extraction (SPE) can be employed. SPE is a technique that uses a solid sorbent to selectively retain the analyte while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent for analysis. This not only cleans the sample but also concentrates the analyte, improving detection limits.

Finally, simple filtration using syringe filters is often performed as a final step before injection to remove any particulate matter that could block the GC injector or column, thereby extending the life of the instrument. chemicalbook.com

Table 3: Sample Preparation Strategies for 2-(2-Butoxyethoxy)propanol Analysis

| Matrix Type | Preparation Technique | Description | Reference |

|---|---|---|---|

| Liquid (e.g., cleaners, paints) | Dilution | A 1000-fold sample dilution with methanol is used to minimize matrix effects and avoid column overload. | ir-spectra.com |

| Aerosol | Solvent Trapping & Dilution | The sample is injected into a sealed vial with a known amount of methanol, then further diluted prior to analysis. | nih.gov |

| Complex Liquid Matrices | Solid-Phase Extraction (SPE) | Selectively retains the analyte on a solid sorbent, allowing impurities to be washed away before eluting the analyte. | |

| All Injectable Samples | Filtration | Use of a syringe filter (e.g., 0.2 or 0.45 µm) to remove particulates before injection into the GC. | chemicalbook.com |

Applied Chemical Research and Performance Mechanisms of 2 2 Butoxyethoxy Propanol

Fundamental Studies on Solvent Properties and Solubilization Mechanisms of 2-(2-Butoxyethoxy)propanol (B12807523)

2-(2-Butoxyethoxy)propanol, a member of the propylene (B89431) glycol ethers family, is a versatile organic solvent with a unique molecular structure that imparts a favorable combination of hydrophilic and hydrophobic characteristics. This dual nature, stemming from the presence of ether linkages, a hydroxyl group, and a butyl group, allows it to be miscible with both water and many organic solvents. Its application as a specialty solvent is driven by its excellent solvency for a wide range of substances, including resins, dyes, and oils.

Application as a Specialty Solvent in Organic Synthetic Pathways

Propylene glycol ethers, including 2-(2-Butoxyethoxy)propanol, serve as effective reaction solvents in various organic synthetic pathways. Their higher boiling points are advantageous for reactions requiring elevated temperatures, while their ability to dissolve a broad spectrum of reactants facilitates homogeneous reaction mixtures, often leading to improved reaction rates and yields.

One significant application of such solvents is in esterification reactions. For instance, in the synthesis of esters from a carboxylic acid and an alcohol, a solvent that can dissolve both reactants and the acid catalyst (commonly sulfuric acid) is crucial. The reaction, known as Fischer esterification, is a reversible process where the solvent can influence the equilibrium. The use of a high-boiling solvent like 2-(2-Butoxyethoxy)propanol can aid in driving the reaction towards the product by allowing for the removal of water, a byproduct, through azeotropic distillation.

Table 1: Representative Conditions for Fischer Esterification Using a Glycol Ether Solvent

| Parameter | Value |

| Reactants | Carboxylic Acid, Alcohol |

| Solvent | Propylene Glycol Ether |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | Reflux |

| Reaction Time | 2-8 hours |

| Work-up | Neutralization, Extraction, Distillation |

This table represents typical conditions for Fischer esterification where a glycol ether could be employed as the solvent. Actual conditions would vary depending on the specific reactants.

Utility in Analytical Sample Preparation and Chemical Extraction Processes

The unique solvency of 2-(2-Butoxyethoxy)propanol and related glycol ethers makes them useful in analytical sample preparation, particularly in extraction processes. Their ability to dissolve a wide range of organic compounds allows for their use in liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to isolate analytes from complex matrices.

In environmental analysis, for example, glycol ethers can be used to extract pesticides from aqueous samples. The general procedure involves mixing the aqueous sample with the glycol ether, which partitions the pesticides into the organic phase. This extract can then be analyzed by techniques such as gas chromatography (GC).

A common analytical method for the determination of various glycol ethers in environmental or product samples involves collection on a solid sorbent, followed by solvent desorption and GC analysis. This indicates the amenability of these compounds to standard analytical procedures.

While specific protocols detailing the use of 2-(2-Butoxyethoxy)propanol as an extraction solvent for a particular analyte are not widespread, the principles of solvent extraction and the known properties of glycol ethers support its utility in this area. The choice of solvent in any extraction method is critical and depends on the polarity and solubility of the target analyte.

Table 2: General Steps for Solid-Phase Extraction (SPE) of Organic Analytes from Aqueous Samples

| Step | Description |

| 1. Conditioning | The SPE cartridge is conditioned with a solvent to activate the sorbent. |

| 2. Sample Loading | The aqueous sample is passed through the cartridge, and the analytes are adsorbed onto the sorbent. |

| 3. Washing | The cartridge is washed with a solvent to remove interfering substances. |

| 4. Elution | The analytes of interest are eluted from the sorbent with a small volume of an appropriate solvent (a glycol ether could be used here depending on the analyte and sorbent). |

| 5. Analysis | The eluate is then analyzed, typically by chromatography. |

This table outlines the general procedure for SPE. The selection of solvents at each stage is crucial for the successful isolation of the target analytes.

Exploration of Solubilization Capacity and Underlying Mechanisms (e.g., Hydrogen Bonding, Van der Waals Forces)

The excellent solubilizing capacity of 2-(2-Butoxyethoxy)propanol is a direct result of the intermolecular forces it can engage in with solute molecules. Its molecular structure allows for a combination of dispersion forces, dipole-dipole interactions, and hydrogen bonding.

The butyl group and the propylene group provide a significant non-polar character, enabling it to dissolve non-polar substances through London dispersion forces. The ether linkages introduce polar sites, allowing for dipole-dipole interactions with polar molecules. Crucially, the terminal hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, enabling it to form strong hydrogen bonds with other molecules containing electronegative atoms like oxygen or nitrogen. This hydrogen bonding capability is key to its miscibility with water and its ability to dissolve polar compounds like alcohols, carboxylic acids, and amines.

Table 3: Hansen Solubility Parameters for Dipropylene Glycol Monobutyl Ether

| Parameter | Value (MPa½) |

| Dispersion (δD) | 16.00 |

| Polar (δP) | 5.98 |

| Hydrogen Bonding (δH) | 8.15 |

Data for Dipropylene Glycol Monobutyl Ether, a close structural analog of 2-(2-Butoxyethoxy)propanol.

Rheological Behavior in Complex Fluid Systems

The rheological properties of complex fluids, such as paints, coatings, and inks, are critical to their performance during application and in the final dried film. 2-(2-Butoxyethoxy)propanol, like other glycol ethers, can significantly influence these properties.

Influence on Viscosity and Flow Properties of Liquid Formulations

In many liquid formulations, particularly in the coatings industry, controlling viscosity is essential for achieving the desired application characteristics, such as brushability, sprayability, and sag (B610663) resistance. 2-(2-Butoxyethoxy)propanol can act as a viscosity reducer in solvent-borne and water-borne systems.

A study on the effect of various propylene glycol ethers on the rheology of architectural paints demonstrated that the choice of glycol ether can influence both low-shear (Stormer) and high-shear (ICI) viscosities. While specific data for 2-(2-Butoxyethoxy)propanol was not presented, the study showed that propylene glycol ethers, in general, can be used to modulate the viscosity of paint formulations.

Table 4: Representative Viscosity of a High Gloss Acrylic Paint with Different Glycol Ether Coalescents

| Coalescent | Stormer Viscosity (KU) | ICI Viscosity (poise) |

| Diethylene Glycol n-Butyl Ether (DB) | 75 | 1.2 |

| Propylene Glycol n-Propyl Ether (PNP) | 85 | 1.4 |

| Propylene Glycol n-Butyl Ether (PNB) | 88 | 1.5 |

| Dipropylene Glycol n-Butyl Ether (DPNB) | 92 | 1.6 |

This table presents data from a study on architectural paints and is intended to be representative of the influence of glycol ethers on viscosity. paint.org

Interactions with Polymeric Systems and Resins in Coatings and Related Materials

In the context of coatings, 2-(2-Butoxyethoxy)propanol plays a crucial role as a coalescing agent, particularly in latex-based paints. Latex paints consist of small polymer particles dispersed in water. For a continuous, durable film to form upon drying, these particles must fuse together in a process called coalescence.

2-(2-Butoxyethoxy)propanol, being a slow-evaporating solvent, temporarily plasticizes the polymer particles, lowering their glass transition temperature (Tg). This softening allows the particles to deform and merge as the water evaporates, leading to a coherent film. After the film has formed, the glycol ether slowly evaporates, and the film regains its hardness and durability.

The effectiveness of a coalescing agent depends on its partitioning between the polymer and water phases and its ability to reduce the Tg of the polymer. The molecular structure of 2-(2-Butoxyethoxy)propanol, with its balance of hydrophobic and hydrophilic segments, allows it to effectively penetrate the polymer particles and facilitate coalescence.

Its interaction with various resin types, including acrylics and polyurethanes, is based on its solvency for these polymers. solventis.net In polyurethane systems, for example, it can act as a solvent for the polyol and isocyanate components, ensuring a homogeneous mixture for proper curing. jrhessco.com In acrylic latexes, it aids in film formation, as described above. The specific interactions at a molecular level involve the intermolecular forces discussed in section 6.1.3, where the solvent molecules surround and solvate the polymer chains.

Surface Chemistry and Interfacial Phenomena of 2-(2-Butoxyethoxy)propanol

The surface activity of DPnB is a key attribute that underpins many of its applications, especially in cleaners, coatings, and inks. scribd.com Its molecular structure, featuring a butyl ether end and hydroxyl groups, allows it to orient itself at interfaces, thereby altering surface and interfacial properties.

Fundamental Investigations of Surfactant Properties and Interfacial Tension Reduction

DPnB exhibits effective surfactant properties, characterized by its ability to lower the surface tension of aqueous solutions and the interfacial tension between immiscible liquids like oil and water. lookpolymers.comatamanchemicals.com This capability is crucial in cleaning applications, where it aids in the removal of greasy and oily soils by reducing the energy required to displace them from a surface. atamanchemicals.comusda.gov

Technical data sheets specify the surface tension of DPnB, providing a quantitative measure of its surface activity. scribd.commonumentchemical.com This reduction in surface tension enhances the wetting and spreading of formulations onto various substrates. While extensive academic studies detailing the critical micelle concentration (CMC) of pure DPnB are not widely available, its performance as a surfactant is well-documented in industrial literature. atamanchemicals.com Its balanced hydrophobic-hydrophilic nature allows it to effectively partition at the oil-water interface, stabilizing emulsions and improving the efficacy of cleaning formulations. lookpolymers.com

Below is a table of typical physical properties for Dipropylene Glycol n-Butyl Ether (DPnB), including its surface tension.

| Property | Value | Unit | Conditions |

| Molecular Weight | 190.3 | g/mol | |

| Boiling Point | 230 | °C | @ 760 mmHg |

| Viscosity | 4.9 | cP | @ 25°C |

| Surface Tension | 28.4 | mN/m | @ 25°C |

| Solubility in Water | 4.5 | wt% | @ 25°C |

| Water in Solvent | 12 | wt% | @ 25°C |

Data compiled from various technical data sheets. scribd.commonumentchemical.com

Adsorption and Wetting Characteristics in Material Science Applications

The effectiveness of DPnB in coatings and inks is closely linked to its adsorption and wetting characteristics. Wetting is the ability of a liquid to maintain contact with a solid surface, a phenomenon quantified by the contact angle. researchgate.net A lower contact angle generally indicates better wetting. The excellent surface tension-lowering ability of DPnB promotes better wetting of various substrates by paints and inks. chemicalbook.comspecialchem.com

Crystallization and Phase Behavior Studies in Blends and Solutions

The phase behavior of DPnB, particularly its low-temperature properties and its interaction with water, is critical for its use in formulations that must remain stable across a range of temperatures.

DPnB has a very low freezing point, typically reported as below -75°C, meaning it remains in a liquid state and does not crystallize under most normal storage and application conditions. scribd.commonumentchemical.com This is advantageous for preventing solidification or phase separation in formulations exposed to cold environments.

In aqueous solutions, many glycol ethers exhibit a phenomenon known as a Lower Critical Solution Temperature (LCST), where they are fully miscible with water at lower temperatures but phase-separate as the temperature increases. researchgate.netsigmaaldrich.cn This behavior is due to the temperature-sensitive nature of hydrogen bonding between the ether oxygen atoms and water molecules. As temperature rises, these hydrogen bonds weaken, and hydrophobic interactions become dominant, leading to phase separation and a cloudy appearance (the cloud point). wikipedia.org While specific phase diagrams for the DPnB-water binary system are not widely published, its limited water solubility (around 4.5 wt%) suggests complex phase behavior. monumentchemical.com This property is utilized in certain cleaning applications where the solvent can be separated from an aqueous waste stream by increasing the temperature. sigmaaldrich.cn

In blends with other solvents or polymers, DPnB acts as an excellent solvent and plasticizer. atamankimya.com Its ability to remain a liquid at very low temperatures makes it a useful component in formulations requiring low-temperature flexibility. Studies on the crystallization and melting behavior of polymer blends show that the addition of a second, miscible component can significantly alter properties like melting temperature and crystallization kinetics. researchgate.net While specific studies detailing the effect of DPnB on the crystallization of polymers in blends are scarce, its role as a coalescent is fundamentally linked to its ability to lower the glass transition temperature of latex polymers, which is related to the principles governing crystallization and melting point depression in blends.

Q & A

Basic Question: What analytical methods are recommended for assessing the purity and structural integrity of 2-(2-Butoxyethoxy)propanol in laboratory settings?

Methodological Answer:

To determine purity, use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with refractive index detection. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups like ether and alcohol moieties. Cross-reference spectral data with computational predictions (e.g., NIST Chemistry WebBook for fragmentation patterns) and validate against synthesized standards. Physical properties such as boiling point, density, and log Pow (octanol-water partition coefficient) should be experimentally measured and compared to literature values .

Basic Question: What are the recommended personal protective equipment (PPE) protocols for handling 2-(2-Butoxyethoxy)propanol in academic laboratories?

Methodological Answer:

- Respiratory Protection: Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators if vapor concentrations exceed safe limits. For low exposure, P95 masks are sufficient .

- Skin Protection: Wear nitrile or neoprene gloves (EN 374 certified) and full-body chemical-resistant suits to prevent dermal absorption .

- Eye Protection: Safety goggles or face shields compliant with ANSI Z87.1 standards are mandatory during transfers or reactions .

- Ventilation: Conduct work in fume hoods with ≥100 ft/min airflow. Monitor airborne concentrations using real-time volatile organic compound (VOC) sensors .

Advanced Question: How can researchers design experiments to evaluate the chronic toxicity of 2-(2-Butoxyethoxy)propanol in mammalian cell lines?

Methodological Answer:

- In Vitro Models: Use HepG2 (liver) or BEAS-2B (lung) cell lines for organ-specific toxicity. Expose cells to concentrations ranging from 0.1–10 mM for 24–72 hours.

- Endpoints: Measure cell viability (MTT assay), oxidative stress (ROS detection), and genotoxicity (comet assay). Compare results to positive controls (e.g., hydrogen peroxide for ROS).

- Mechanistic Studies: Perform RNA sequencing to identify dysregulated pathways (e.g., apoptosis, xenobiotic metabolism). Validate via qPCR and western blotting for key markers like caspase-3 or CYP450 enzymes .

Advanced Question: How should researchers address discrepancies in carcinogenicity classifications of 2-(2-Butoxyethoxy)propanol across regulatory frameworks?

Methodological Answer:

- Systematic Review: Compile data from IARC, ACGIH, NTP, and OSHA, noting differences in classification criteria (e.g., IARC Group 2B vs. OSHA’s hazard communication standards).

- Comparative Analysis: Evaluate study designs of conflicting reports—prioritize long-term rodent bioassays over short-term in vitro assays.

- Dose-Response Reconciliation: Reanalyze historical data using benchmark dose (BMD) modeling to assess thresholds for carcinogenic effects .